2-chloro-N-(4-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO2/c1-18-9-4-2-8(3-5-9)16(10(17)6-12)7-11(13,14)15/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPNNVPYMSXJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(F)(F)F)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-(4-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial efficacy, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C11H11ClF3NO2
- Molecular Weight : 281.66 g/mol
- CAS Number : 170655-44-4
- Physical State : Solid
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a related acetamide demonstrated significant bactericidal activity against Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth. The ratio of Minimum Bactericidal Concentration (MBC) to MIC was found to be less than or equal to 4, classifying it as bactericidal .
| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
|---|---|---|---|---|
| CFA | Klebsiella pneumoniae | X | Y | ≤ 4 |
| Ciprofloxacin | Klebsiella pneumoniae | A | B | ≤ 4 |
| Meropenem | Klebsiella pneumoniae | C | D | ≤ 4 |
Cytotoxicity Studies
Preliminary cytotoxicity assessments have indicated that compounds in this class exhibit low cytotoxic potential. This is crucial for their development as therapeutic agents since high toxicity can limit clinical applications. For example, studies on related compounds showed no significant cytotoxic effects at concentrations that were effective against bacteria .
The mechanism by which these acetamides exert their biological effects is still under investigation. However, it is hypothesized that the trifluoroethyl group enhances lipophilicity and membrane permeability, facilitating interaction with bacterial cell membranes. This may lead to disruption of cellular functions and ultimately cell death .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various acetamide derivatives showed that those with electron-withdrawing groups like trifluoroethyl exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts.
- Cytotoxicity Assessment : In vitro tests revealed that while some derivatives were effective against bacterial strains, they maintained a favorable safety profile with minimal cytotoxicity towards mammalian cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
